异唑磷

描述

Synthesis Analysis

The synthesis of Isazophos and its derivatives involves complex reactions. For instance, isatin, along with its chloro and bromo derivatives, has been utilized in the formation of Schiff bases through reactions with N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide. Subsequent reactions with formaldehyde and secondary amines lead to the synthesis of N-Mannich bases, showing the intricate steps involved in creating compounds related to Isazophos (Pandeya et al., 1999).

Molecular Structure Analysis

The molecular structure of Isazophos derivatives has been elucidated through various analytical techniques. In particular, the formation of spiro[imidazolidine-2,3'-oxindole] frameworks via catalytic asymmetric chemoselective 1,3-dipolar cycloadditions demonstrates the complex molecular architecture of Isazophos-related compounds. These structures are confirmed using spectroscopic methods such as IR and 1H-NMR, highlighting the compound's intricate molecular design (Wang et al., 2016).

Chemical Reactions and Properties

Isazophos undergoes various chemical reactions, leading to a range of derivatives with diverse properties. For example, reactions involving isatin derivatives have been developed for synthesizing substituted benzothiazoles, showcasing the compound's reactivity and versatility in forming new chemical structures with significant features such as high yield and broad substrate scope (Singh et al., 2020).

Physical Properties Analysis

The physical properties of Isazophos and its derivatives, such as solubility and crystalline structure, are crucial for their application. Studies on the solid-state self-assembly of isatin-thiazoline hybrids, for instance, reveal the role of fluorine-mediated interactions in stabilizing these structures. These insights into the physical properties are essential for understanding and manipulating the material characteristics of Isazophos-related compounds for various applications (Pervez et al., 2015).

Chemical Properties Analysis

The chemical properties of Isazophos, such as its reactivity with other compounds and its potential as a precursor for various chemical reactions, are of significant interest. Research indicates that Isazophos can be a valuable preplant soil insecticide and nematicide in agriculture, particularly for pineapple production. Its efficacy, even at low dosages, against pests exceeds current standards, highlighting its potent chemical properties and potential for agricultural applications (Petty, 1982).

科学研究应用

菠萝田杀虫剂:异唑磷已被评估为菠萝生产中的播前土壤杀虫剂和线虫剂,显示出对 fossorial rhizophagous 甲虫幼虫和其他害虫的有效控制。确定了功效和经济性的最佳剂量,即使在高剂量下,收获时水果中也没有检测到残留物 (Petty, 1982).

对日本甲虫幼虫的功效:高尔夫球场的研究表明异唑磷在控制日本甲虫幼虫方面是有效的,并测试了各种施用率和配方以获得最佳效果 (Vittum & Mimms, 1990).

对高粱的药害:研究表明,当以一定剂量施用时,异唑磷会对高粱等作物产生药害,强调需要仔细施用以避免作物受损 (Forrester, 1984).

地下施药技术:使用地下施药技术可以提高异唑磷对日本甲虫幼虫的功效,提供了一种可以减少草坪上使用的杀虫剂数量的替代方法 (Vittum, 1994).

草坪中农药的移动:研究调查了异唑磷在不同灌溉制度下的草坪中的移动,提供了对其环境影响和潜在淋失的见解 (Starrett, Christians, & Austin, 1996).

黄瓜中土壤线虫的控制:异唑磷已被用来控制黄瓜中的土壤线虫,显示出线虫数量显着减少和作物产量提高 (Mateiile & Netscher, 1989).

作用机制

Isazofos, also known as Isazophos or ISAZOPHOS, is an obsolete insecticide and nematicide that was once used mainly to control soil insects on turf and some crops .

Target of Action

The primary target of Isazofos is acetylcholinesterase (AChE) . AChE is an essential enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft of the nervous system. By inhibiting AChE, Isazofos disrupts the normal functioning of the nervous system .

Mode of Action

Isazofos functions as an AChE inhibitor . It suppresses the action of AChE, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the neurons, causing a disruption in the transmission of nerve impulses .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the nervous system by inhibiting ache . This inhibition disrupts the breakdown of acetylcholine, leading to an overstimulation of the neurons.

Pharmacokinetics

It is known that isazofos is an exogenous compound

Result of Action

The inhibition of AChE by Isazofos leads to an overstimulation of the neurons, causing a disruption in the transmission of nerve impulses . This can result in a variety of symptoms, including muscle weakness, which can be fatal if respiratory muscles are involved .

Action Environment

The action, efficacy, and stability of Isazofos can be influenced by various environmental factors. For instance, it has been found to be moderately persistent in the environment and moderately mobile in drainflow . Furthermore, certain bacteria, such as strains of Pseudomonas putida, have been found to be capable of degrading pesticides like Isazofos .

安全和危害

Isazophos is highly toxic and poses significant health risks. It is fatal if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure if inhaled . It is also very toxic to aquatic life with long-lasting effects .

生化分析

Biochemical Properties

Isazophos, like other organophosphorus compounds, can inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve function . This interaction between Isazophos and acetylcholinesterase can lead to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system .

Cellular Effects

The inhibition of acetylcholinesterase by Isazophos can have profound effects on cellular processes. Overstimulation of the nervous system can lead to a variety of symptoms, including salivation, respiratory distress, and diarrhea . In severe cases, it can lead to death .

Molecular Mechanism

Isazophos exerts its effects at the molecular level by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine . This leads to an accumulation of acetylcholine, causing overstimulation of the nervous system .

Temporal Effects in Laboratory Settings

In a study involving bovine tissues, Isazophos was found to remain in animal tissues for as long as 94 days after topical exposure . High levels of Isazophos remained on the skin at 39 days post-exposure .

Dosage Effects in Animal Models

The effects of Isazophos can vary with different dosages. In one study, cattle exhibited signs of organophosphate intoxication after being exposed to a pour-on formulation containing Isazophos . Of the 240 animals exposed, 35 died .

Metabolic Pathways

Like other organophosphorus compounds, it is likely metabolized in the liver .

Transport and Distribution

Isazophos can be distributed throughout the body via the bloodstream after absorption. In one study, Isazophos was found in the liver, kidney, muscle, and fat of animals after exposure .

Subcellular Localization

Given its lipophilic nature, it is likely to accumulate in lipid-rich areas of the cell .

属性

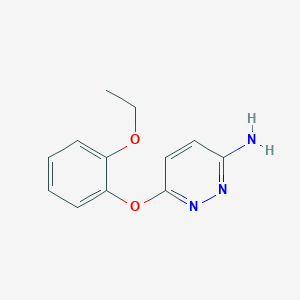

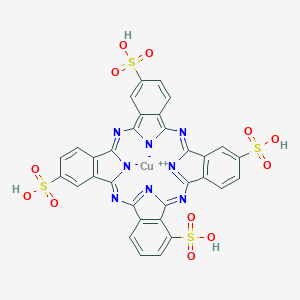

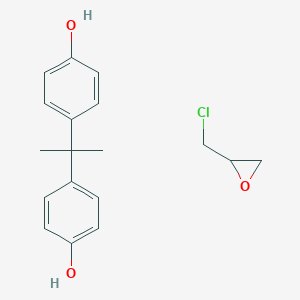

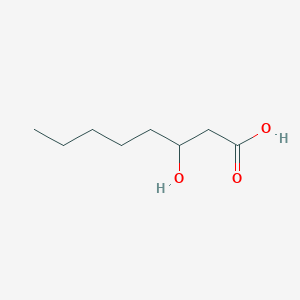

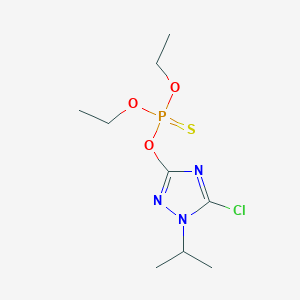

IUPAC Name |

(5-chloro-1-propan-2-yl-1,2,4-triazol-3-yl)oxy-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN3O3PS/c1-5-14-17(18,15-6-2)16-9-11-8(10)13(12-9)7(3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHGWAGWAHHFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NN(C(=N1)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN3O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034676 | |

| Record name | Isazofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or amber liquid; [HSDB] | |

| Record name | Isazofos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

170 °C at 760 mm Hg | |

| Record name | ISAZOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with methanol, chloroform, benzene, hexane, In water, 69 mg/l at 20 °C | |

| Record name | ISAZOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.22 @ 20 °C | |

| Record name | ISAZOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000087 [mmHg], 8.70X10-5 mm Hg at 25 °C | |

| Record name | Isazofos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISAZOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/ | |

| Record name | ISAZOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amber liquid, Yellowish liquid, Yellow liquid | |

CAS RN |

42509-80-8 | |

| Record name | Isazofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42509-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isazofos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042509808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isazofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(5-chloro-1-isopropyl-1,2,4-triazol-3-yl) O,O-diethyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISAZOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF67CG9STQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISAZOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。